REACTION_CXSMILES
|
Cl.[CH2:2]([O:9][C:10](=[O:17])[CH2:11][CH2:12][C:13]([CH2:15][NH2:16])=[O:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[P:18](=[O:22])([OH:21])([OH:20])[OH:19].C(N(CC)CC)C.C(O)C>O>[P:18]([OH:22])([OH:21])([OH:20])=[O:19].[CH2:2]([O:9][C:10](=[O:17])[CH2:11][CH2:12][C:13]([CH2:15][NH2:16])=[O:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC(CCC(=O)CN)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
while stirring on an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
subsequent stirring at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
The thus precipitated precipitate was recovered by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried at room temperature for 16 hours under a reduced pressure
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)O.C(C1=CC=CC=C1)OC(CCC(=O)CN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |